Methyl 2-[4-(prop-2-ynamido)phenyl]acetate Methyl 2-[4-(prop-2-ynamido)phenyl]acetate
Brand Name: Vulcanchem
CAS No.: 2097893-48-4
VCID: VC5483428
InChI: InChI=1S/C12H11NO3/c1-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16-2/h1,4-7H,8H2,2H3,(H,13,14)
SMILES: COC(=O)CC1=CC=C(C=C1)NC(=O)C#C
Molecular Formula: C12H11NO3
Molecular Weight: 217.224

Methyl 2-[4-(prop-2-ynamido)phenyl]acetate

CAS No.: 2097893-48-4

Cat. No.: VC5483428

Molecular Formula: C12H11NO3

Molecular Weight: 217.224

* For research use only. Not for human or veterinary use.

Methyl 2-[4-(prop-2-ynamido)phenyl]acetate - 2097893-48-4

Specification

CAS No. 2097893-48-4
Molecular Formula C12H11NO3
Molecular Weight 217.224
IUPAC Name methyl 2-[4-(prop-2-ynoylamino)phenyl]acetate
Standard InChI InChI=1S/C12H11NO3/c1-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16-2/h1,4-7H,8H2,2H3,(H,13,14)
Standard InChI Key CCNXQDYZPSLMID-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=C(C=C1)NC(=O)C#C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methyl 2-[4-(prop-2-ynamido)phenyl]acetate has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . Its structure integrates:

  • A methyl ester group at the acetate position.

  • A para-substituted phenyl ring with a propiolamide (-NH-C≡C-) moiety.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2097893-48-4
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

Structural Analysis

The propiolamide group (-NH-C≡C-) introduces rigidity and electron-deficient triple-bond reactivity. This group is pivotal in click chemistry applications, enabling Huisgen cycloaddition with azides to form triazoles . Comparatively, methyl 2-(4-formylphenyl)acetate (CAS 96524-70-8) demonstrates how para-substituents alter electronic properties, enhancing electrophilic character at the formyl position . In Methyl 2-[4-(prop-2-ynamido)phenyl]acetate, the acetylene may similarly activate the phenyl ring for electrophilic substitution or serve as a conjugation site.

Synthesis and Manufacturing

Route 1: Acylation of Phenylacetate Derivatives

  • Friedel-Crafts Acylation: Reacting methyl phenylacetate with propiolamide chloride in the presence of a Lewis acid (e.g., AlCl₃) could introduce the propiolamide group. This mirrors methods used to synthesize 5-propionyl-2-thiophenyl phenylacetate in pharmaceutical intermediates .

  • Esterification: Coupling 4-(prop-2-ynamido)phenylacetic acid with methanol under acidic conditions.

Route 2: Modular Assembly

  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): Introducing the acetylene moiety via click chemistry post-esterification .

Challenges in Synthesis

  • Steric Hindrance: The para-substituted acetylene may impede reaction efficiency.

  • Stability: Propiolamides are prone to hydrolysis under acidic/basic conditions, necessitating anhydrous synthesis environments .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The acetylene group’s bioorthogonal reactivity makes this compound a candidate for:

  • Prodrug Development: Conjugating therapeutic agents via triazole linkages.

  • Targeted Drug Delivery: Functionalizing nanoparticles or antibodies for site-specific release .

Materials Science

  • Polymer Modification: Incorporating acetylene handles into polymers for crosslinking or functionalization.

  • Surface Coatings: Enhancing adhesion through covalent bonding with azide-functionalized substrates .

Flavor and Fragrance Industry

While methyl phenylacetate is widely used for its honey-like aroma , the propiolamide substituent likely alters volatility and odor profile, limiting direct use in fragrances.

Future Research Directions

  • Physicochemical Profiling: Experimental determination of solubility, melting point, and stability.

  • Biological Studies: Screening for antimicrobial or anticancer activity, leveraging the acetylene’s reactivity.

  • Process Optimization: Developing scalable synthesis protocols, potentially adapting Ullmann condensation or Friedel-Crafts methods .

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